molecular formula C9H9ClO2 B1588414 Methyl 3-chloro-2-methylbenzoate CAS No. 99586-84-2

Methyl 3-chloro-2-methylbenzoate

Cat. No.: B1588414
CAS No.: 99586-84-2
M. Wt: 184.62 g/mol
InChI Key: LCWKTHHPYGUFHR-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-methylbenzoate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the second position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO) in acidic or neutral medium.

Major Products:

    Substitution: 3-hydroxy-2-methylbenzoic acid, 3-amino-2-methylbenzoic acid, or 3-mercapto-2-methylbenzoic acid.

    Reduction: 3-chloro-2-methylbenzyl alcohol.

    Oxidation: 3-chloro-2-methylbenzoic acid.

Scientific Research Applications

Methyl 3-chloro-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a starting material for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-methylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through different pathways. For example, in medicinal chemistry, derivatives of this compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 3-chloro-2-methylbenzoate can be compared with other similar compounds such as:

    Methyl 3-chlorobenzoate: Lacks the methyl group at the second position, which may affect its reactivity and applications.

    Methyl 2-chloro-3-methylbenzoate: The positions of the chlorine and methyl groups are reversed, leading to different chemical properties and reactivity.

    Methyl 4-chloro-2-methylbenzoate: The chlorine atom is at the fourth position, which can influence the compound’s behavior in chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 3-chloro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWKTHHPYGUFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408104
Record name methyl 3-chloro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99586-84-2
Record name methyl 3-chloro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methyl-benzoic acid methyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-2-methylbenzoic acid (1.00 g, 5.86 mmol) in methanol (25 mL) was added 3 drops of sulfuric acid. The mixture was stirred at reflux for 18 h. After concentrating the residue was dissolved in ether, washed with 10% sodium hydroxide solution, brine and dried (Na2SO4). Removal of the solvent under reduced pressure gave 0.95 g (88%) of the title compound as a white solid: 1H NMR (250 MHz, CDCl3) d 7.62 (d, 1H), 7.41 (d, 1H), 7.05 (t, 1H), 3.82 (s, 3H), 2.55 (s, 3H).
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1 g
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25 mL
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88%

Synthesis routes and methods II

Procedure details

Iodomethane (1.96 ml, 31.5 mmol) was added to a mixture of 3-chloro-2-methylbenzoic acid (3.58 g, 21 mmol), potassium carbonate (5.8 g, 42 mmol) and N,N-dimethylformamide (35.9 ml), followed by stirring at mom temperature for 18 hours and 30 minutes. Water and ethyl acetate were added to the reaction liquid, and the organic layer was extracted. The organic layer was sequentially washed with a saturated aqueous ammonium chloride solution and brine, and then dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel column chromatography (elution solvent: heptane/ethyl acetate) to give the title compound (3.67 g, yield: 97%).
Quantity
1.96 mL
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3.58 g
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5.8 g
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35.9 mL
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Yield
97%

Synthesis routes and methods III

Procedure details

Alternatively, to a suspension of 3-chloro-2-methylbenzoic acid (6.8 g, 40 mmol) in methanol (40 mL) was added trimethyl orthoformate (4.4 mL, 40 mmol). HCl gas was then bubbled through the suspension for 20 minutes. The resulting solution was then heated in a 60° C. oil bath. After stirring at 60° C. for 16 hours, the solution was allowed to cool to ambient temperature and concentrated under reduced pressure to afford a thick yellow paste. The semi-solid was melted under reduced pressure using a heat gun, and then cooled to afford 3-chloro-2-methylbenzoic acid methyl ester (7.1 g, 95% yield) as a yellow crystalline solid: 1H-NMR (400 MHz, CDCl3): δ 7.70 (1H, d, J=7.8 Hz), 7.51 (1H, d, J=7.8 Hz), 7.17 (1H, t, J=7.8 Hz), 3.91 (s, 3H), 2.60 (s, 3H) ppm.
Quantity
6.8 g
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40 mL
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4.4 mL
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Synthesis routes and methods IV

Procedure details

Approximately two drops of sulfuric acid were added to a solution of 3-chloro-2-methyl-benzoic acid (5.00 g, 29.30 mmol) in methanol and the resulting reaction mixture was refluxed for 14 hours. The reaction mixture was cooled to room temperature, and concentrated, then diluted with EtOAc. The organic layer was washed with saturated NaHCO3 (3×150 mL), H2O (2×250 mL), brine (1×250 mL) and dried over MgSO4. The crude product was purified by column chromatography using hex:EtOAc (4.5:0.5) as the eluant to give the title ester. Spectroscopic data: 1H NMR (300 MHz, CDCl3.) δ 2.60 (s, 3H), 3.90 (s, 3H), 7.16 (t, J=7.325 Hz, 1H), 7.49 (d, J=7.91 Hz, 1H), 7.69 (d, J=7.91 Hz, 1H).
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5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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